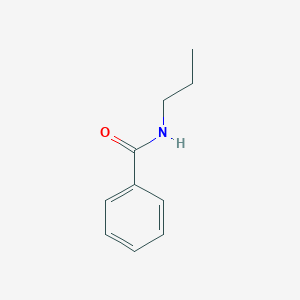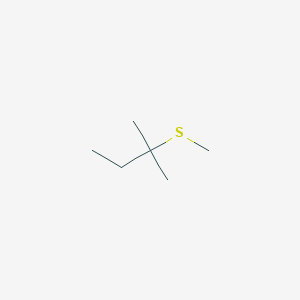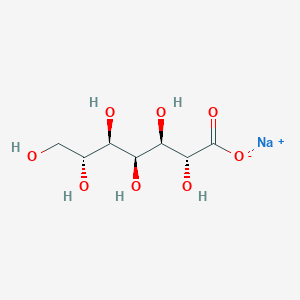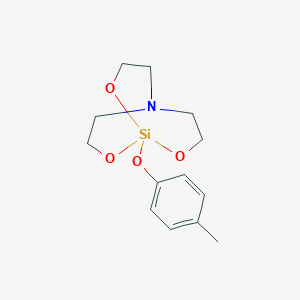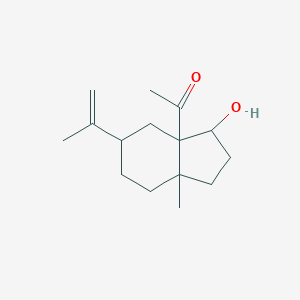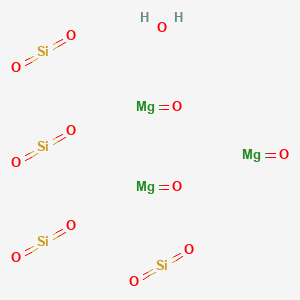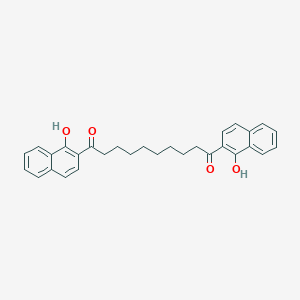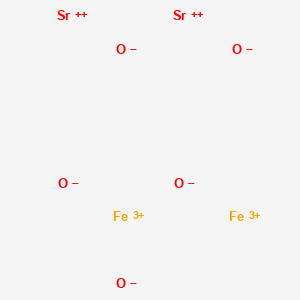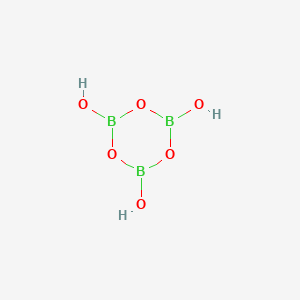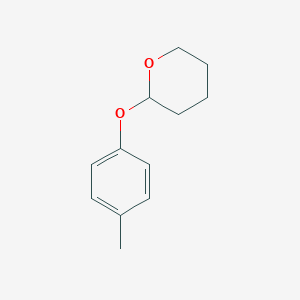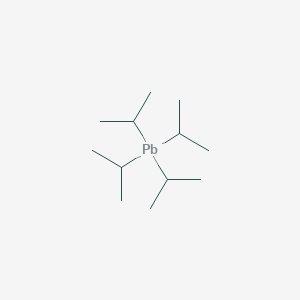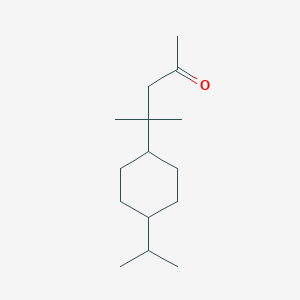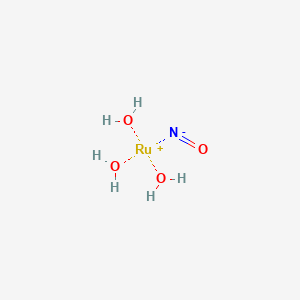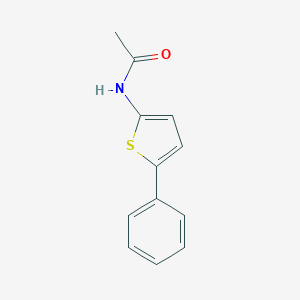
N-(5-Phenyl-2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Phenyl-2-thienyl)acetamide, also known as PTAC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. PTAC belongs to the class of thienylacetamide derivatives, which have shown promising results in various biological assays.
作用機序
The exact mechanism of action of N-(5-Phenyl-2-thienyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the GABA-A receptor. N-(5-Phenyl-2-thienyl)acetamide has also been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anticancer properties.
生化学的および生理学的効果
N-(5-Phenyl-2-thienyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that N-(5-Phenyl-2-thienyl)acetamide can increase cell viability, reduce oxidative stress, and modulate the expression of various genes and proteins. In vivo studies have shown that N-(5-Phenyl-2-thienyl)acetamide can improve cognitive function, reduce inflammation, and inhibit tumor growth.
実験室実験の利点と制限
N-(5-Phenyl-2-thienyl)acetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-Phenyl-2-thienyl)acetamide also has some limitations, including its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(5-Phenyl-2-thienyl)acetamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of novel N-(5-Phenyl-2-thienyl)acetamide derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
N-(5-Phenyl-2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization to obtain N-(5-Phenyl-2-thienyl)acetamide in high yield and purity.
科学的研究の応用
N-(5-Phenyl-2-thienyl)acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-Phenyl-2-thienyl)acetamide has been shown to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(5-Phenyl-2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In immunology, N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the immune response and may have potential as an immunomodulatory agent.
特性
CAS番号 |
14770-86-6 |
|---|---|
製品名 |
N-(5-Phenyl-2-thienyl)acetamide |
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC名 |
N-(5-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChIキー |
OSKPBKKQLNRUFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
正規SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
その他のCAS番号 |
14770-86-6 |
同義語 |
N-(5-phenyl-2-thienyl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




